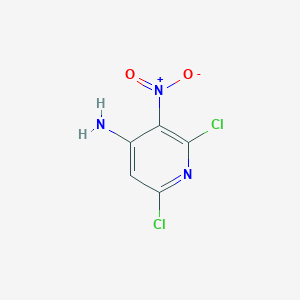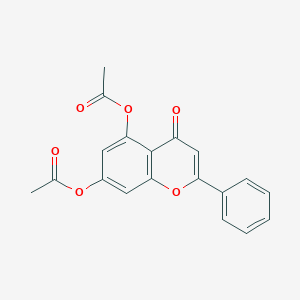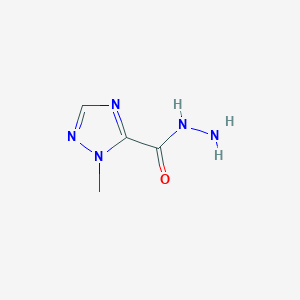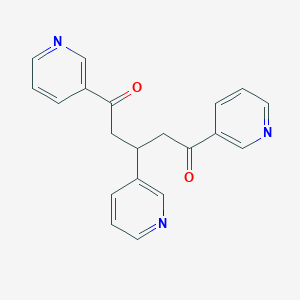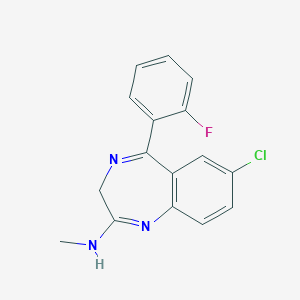![molecular formula C8H8O3 B019491 Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate CAS No. 110225-65-5](/img/structure/B19491.png)
Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate, also known as MOC, is a cyclic organic compound that has been the subject of extensive research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the target organisms or cells. For example, Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has been shown to inhibit the growth of bacteria by inhibiting the activity of DNA gyrase, an essential enzyme for bacterial DNA replication. Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has also been found to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism.
生化学的および生理学的効果
Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has been found to exhibit low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. It has been shown to have minimal effects on the normal physiological functions of cells and tissues, indicating its potential as a safe and effective therapeutic agent. However, further studies are needed to fully understand the biochemical and physiological effects of Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate.
実験室実験の利点と制限
One of the main advantages of using Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate in lab experiments is its ease of synthesis and availability. Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate can be synthesized using simple and readily available starting materials and equipment. In addition, Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate exhibits good stability and can be stored for extended periods without significant degradation. However, one of the limitations of using Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate in lab experiments is its relatively low solubility in water, which can limit its use in certain applications.
将来の方向性
There are several future directions for the research and development of Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate. One direction is to further investigate its potential as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. Another direction is to explore its potential as a monomer for the synthesis of polymers with unique properties. In addition, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate. Finally, the development of new and improved synthesis methods for Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate could lead to its wider use in various fields.
合成法
The synthesis of Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate involves a two-step process. The first step involves the reaction of 2,5-dimethylfuran with maleic anhydride to produce the intermediate 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. The second step involves the reaction of the intermediate with methanol in the presence of a catalyst to produce Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate. The yield of Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate can be improved by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration.
科学的研究の応用
Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has been found to exhibit various biological activities such as antibacterial, antifungal, antitumor, and anti-inflammatory activities. It has also been investigated for its potential use as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. In addition, Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has been studied for its potential use in materials science as a monomer for the synthesis of polymers with unique properties.
特性
CAS番号 |
110225-65-5 |
|---|---|
製品名 |
Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate |
分子式 |
C8H8O3 |
分子量 |
152.15 g/mol |
IUPAC名 |
methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate |
InChI |
InChI=1S/C8H8O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-5,7H,1H3 |
InChIキー |
XIWHWRQQDJQUEE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2C=CC1O2 |
正規SMILES |
COC(=O)C1=CC2C=CC1O2 |
同義語 |
7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylicacid,methylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)
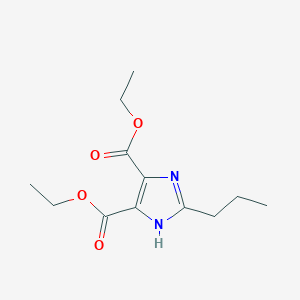


![2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B19423.png)
![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)
